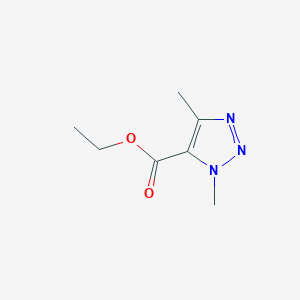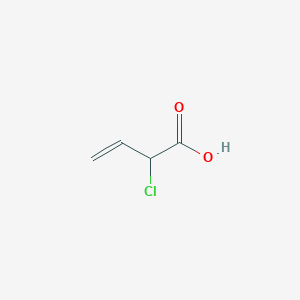
2-(5-chloro-2-methylphenyl)acetonitrile
Descripción general
Descripción
2-(5-Chloro-2-methylphenyl)acetonitrile, also known as CMPN, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a melting point of -25.7 °C and a boiling point of 160.3 °C. CMPN has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Aplicaciones Científicas De Investigación
2-(5-chloro-2-methylphenyl)acetonitrile has a variety of scientific applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. 2-(5-chloro-2-methylphenyl)acetonitrile has also been used in the synthesis of various dyes, such as the dye used in the production of fabrics. Additionally, 2-(5-chloro-2-methylphenyl)acetonitrile has been used in the synthesis of a variety of other compounds, such as polymers, resins, and surfactants.
Mecanismo De Acción
The mechanism of action of 2-(5-chloro-2-methylphenyl)acetonitrile is not fully understood. However, it is known that 2-(5-chloro-2-methylphenyl)acetonitrile has a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, 2-(5-chloro-2-methylphenyl)acetonitrile has been found to have anti-inflammatory and anticonvulsant effects.
Biochemical and Physiological Effects
2-(5-chloro-2-methylphenyl)acetonitrile has a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, 2-(5-chloro-2-methylphenyl)acetonitrile has been found to have anti-inflammatory and anticonvulsant effects. It has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(5-chloro-2-methylphenyl)acetonitrile in laboratory experiments has a number of advantages. It is relatively inexpensive and can be synthesized using a variety of methods. Additionally, it has a variety of biochemical and physiological effects, making it a valuable tool for laboratory experiments. However, there are also a number of limitations to the use of 2-(5-chloro-2-methylphenyl)acetonitrile in laboratory experiments. It is a synthetic compound and its effects on humans are not fully understood. Additionally, it is not approved for use in humans and its use in laboratory experiments should be done with caution.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(5-chloro-2-methylphenyl)acetonitrile in scientific research. One potential direction is the use of 2-(5-chloro-2-methylphenyl)acetonitrile in the development of new pharmaceuticals. Additionally, 2-(5-chloro-2-methylphenyl)acetonitrile could be used to develop new dyes and other compounds for industrial applications. Additionally, further research could be done to explore the biochemical and physiological effects of 2-(5-chloro-2-methylphenyl)acetonitrile, as well as its potential applications in medicine. Finally, 2-(5-chloro-2-methylphenyl)acetonitrile could be used in the development of new methods for synthesizing other compounds.
Métodos De Síntesis
2-(5-chloro-2-methylphenyl)acetonitrile can be synthesized using a variety of methods. One method involves the reaction of 5-chloro-2-methylphenol with acetonitrile in the presence of an acid catalyst. This reaction produces 2-(5-chloro-2-methylphenyl)acetonitrile in high yields. Other methods of synthesis involve the reaction of 5-chloro-2-methylphenol with acetic anhydride, or the reaction of 5-chloro-2-methylphenol with sodium acetonitrile.
Propiedades
IUPAC Name |
2-(5-chloro-2-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBXGHSRAJCLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901289121 | |
| Record name | 5-Chloro-2-methylbenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901289121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-methylphenyl)acetonitrile | |
CAS RN |
75279-57-1 | |
| Record name | 5-Chloro-2-methylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75279-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methylbenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901289121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(3-chloropropyl)sulfanyl]propanoic acid](/img/structure/B6597633.png)









